molecular formula C24H24FNO5S B12214623 N-(1,1-dioxidotetrahydrothiophen-3-yl)-3-ethoxy-N-{[5-(4-fluorophenyl)furan-2-yl]methyl}benzamide

N-(1,1-dioxidotetrahydrothiophen-3-yl)-3-ethoxy-N-{[5-(4-fluorophenyl)furan-2-yl]methyl}benzamide

Cat. No.: B12214623
M. Wt: 457.5 g/mol
InChI Key: LPZHSUCTLGKFBN-UHFFFAOYSA-N
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Description

This benzamide derivative features a tetrahydrothiophene-1,1-dioxide core substituted at the 3-position with an ethoxybenzamide group and an N-alkylated furan-2-ylmethyl moiety bearing a 4-fluorophenyl substituent. Its structure combines sulfone, fluorinated aryl, and heterocyclic motifs, which are common in bioactive molecules targeting enzymes or receptors requiring hydrophobic and polar interactions . The compound is cataloged under CAS 879565-27-2, with synonyms including N-(1,1-dioxothiolan-3-yl)-N-[[5-(4-fluorophenyl)furan-2-yl]methyl]-3-methoxybenzamide .

Properties

Molecular Formula

C24H24FNO5S

Molecular Weight

457.5 g/mol

IUPAC Name

N-(1,1-dioxothiolan-3-yl)-3-ethoxy-N-[[5-(4-fluorophenyl)furan-2-yl]methyl]benzamide

InChI

InChI=1S/C24H24FNO5S/c1-2-30-21-5-3-4-18(14-21)24(27)26(20-12-13-32(28,29)16-20)15-22-10-11-23(31-22)17-6-8-19(25)9-7-17/h3-11,14,20H,2,12-13,15-16H2,1H3

InChI Key

LPZHSUCTLGKFBN-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC=CC(=C1)C(=O)N(CC2=CC=C(O2)C3=CC=C(C=C3)F)C4CCS(=O)(=O)C4

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1,1-dioxidotetrahydrothiophen-3-yl)-3-ethoxy-N-{[5-(4-fluorophenyl)furan-2-yl]methyl}benzamide involves multiple steps, each requiring specific reagents and conditions. The process typically begins with the preparation of the dioxidotetrahydrothiophenyl intermediate, followed by the introduction of the ethoxy group and the fluorophenyl-furan moiety. The final step involves the formation of the benzamide linkage.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This could include the use of advanced catalytic systems, high-throughput screening of reaction conditions, and continuous flow chemistry techniques to streamline the process and reduce production costs.

Chemical Reactions Analysis

Types of Reactions

N-(1,1-dioxidotetrahydrothiophen-3-yl)-3-ethoxy-N-{[5-(4-fluorophenyl)furan-2-yl]methyl}benzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of specific atoms within the molecule.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions to replace specific groups with others.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions may vary depending on the desired transformation, but typically involve controlled temperatures, solvents, and catalysts to achieve optimal results.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce alcohols or amines. Substitution reactions can result in a wide range of derivatives with different functional groups.

Scientific Research Applications

N-(1,1-dioxidotetrahydrothiophen-3-yl)-3-ethoxy-N-{[5-(4-fluorophenyl)furan-2-yl]methyl}benzamide has several scientific research applications, including:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various organic transformations.

    Biology: It is studied for its potential biological activities, such as enzyme inhibition or receptor modulation.

    Medicine: The compound is investigated for its potential therapeutic effects, including anti-inflammatory, anticancer, and antimicrobial properties.

    Industry: It is used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of N-(1,1-dioxidotetrahydrothiophen-3-yl)-3-ethoxy-N-{[5-(4-fluorophenyl)furan-2-yl]methyl}benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets and modulate their activity, leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Structural Analogs

Table 1: Key Structural Features of Analogs
Compound Name / ID Core Structure Key Substituents Biological Activity (if reported) Reference
Target Compound (879565-27-2) Benzamide + tetrahydrothiophene dioxide 3-ethoxy, 5-(4-fluorophenyl)furan-2-ylmethyl Not explicitly stated in evidence
N-(5-(4-fluorophenyl)thiazol-2-yl)-3-(furan-2-yl)propanamide (31) Thiazole 4-fluorophenyl, furan-2-ylpropanamide KPNB1 inhibition; anticancer activity
4-[benzyl(methyl)sulfamoyl]-N-[5-[(4-methoxyphenyl)methyl]-1,3,4-oxadiazol-2-yl]benzamide (LMM5) 1,3,4-Oxadiazole Sulfamoyl, 4-methoxyphenylmethyl Antifungal (C. albicans)
2-(4-Fluorophenyl)-N-methyl-5-(3-((1-methylcyclopropyl)carbamoyl)phenyl)furo[2,3-b]pyridine-3-carboxamide Furopyridine 4-fluorophenyl, carboxamide, cyclopropylcarbamoyl Not explicitly stated (kinase inhibition inferred)
N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-ethyl-3-nitrobenzamide (898405-32-8) Benzamide + tetrahydrothiophene dioxide 3-nitro, ethyl Not reported
Key Observations:
  • Heterocyclic Diversity : The target compound’s tetrahydrothiophene dioxide core distinguishes it from thiazole (compound 31) or oxadiazole (LMM5) analogs, which may alter solubility and target binding .
  • Amide Linkages : All analogs retain benzamide or propanamide backbones, critical for hydrogen bonding in target engagement .
Key Observations:
  • Synthetic Strategies : The target compound’s synthesis likely shares steps with compound 31 (e.g., Suzuki coupling for fluorophenyl introduction) and LMM5/LMM11 (amide bond formation) .
  • Target Specificity : While LMM5/LMM11 and compound 31 have defined targets (thioredoxin reductase and KPNB1, respectively), the target compound’s sulfone and ethoxy groups suggest divergent mechanisms, possibly involving oxidative stress pathways .

Physicochemical and Spectroscopic Comparisons

Table 3: Spectroscopic and Analytical Data
Compound Name / ID IR Spectral Features NMR/MS Confirmation Reference
Target Compound (879565-27-2) Expected νC=O (1660–1680 cm⁻¹), νS=O (~1150–1250 cm⁻¹) Not explicitly reported
Hydrazinecarbothioamides [4–6] (IJMS 2014) νC=S (1243–1258 cm⁻¹), νC=O (1663–1682 cm⁻¹), νNH (3150–3319 cm⁻¹) ¹H/¹³C NMR, MS, elemental analysis
1,2,4-Triazoles [7–9] (IJMS 2014) νC=S (1247–1255 cm⁻¹), absence of νC=O, νNH (3278–3414 cm⁻¹) ¹H/¹³C NMR
Key Observations:
  • Sulfone vs. Thione Groups : The target compound’s sulfone group (νS=O) contrasts with thione (νC=S) in triazole analogs, impacting electron-withdrawing properties and reactivity .
  • Amide Confirmation : IR spectra of related benzamides confirm carbonyl presence, critical for structural validation .

Biological Activity

N-(1,1-dioxidotetrahydrothiophen-3-yl)-3-ethoxy-N-{[5-(4-fluorophenyl)furan-2-yl]methyl}benzamide, a compound with the molecular formula C24H24FNO5SC_{24}H_{24}FNO_{5}S and a molecular weight of approximately 457.5 g/mol, has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.

Structural Characteristics

The compound features:

  • Dioxidotetrahydrothiophenyl group : This moiety may enhance the compound's binding affinity to biological targets.
  • Ethoxy group : Contributes to the lipophilicity of the compound, potentially affecting its pharmacokinetics.
  • Fluorophenyl-furan moiety : This component may play a role in the compound's interaction with specific receptors or enzymes.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, including enzymes and receptors. The exact mechanisms are still under investigation but may involve:

  • Enzyme inhibition : The compound could inhibit certain enzymes involved in metabolic pathways.
  • Receptor modulation : It may bind to receptors, influencing signal transduction pathways.

Anticancer Properties

Research has indicated that compounds with similar structural motifs exhibit anticancer activity. Studies suggest that this compound may have potential as an anticancer agent by inducing apoptosis in cancer cells and inhibiting tumor growth.

Neuroprotective Effects

Preliminary studies suggest that this compound might possess neuroprotective properties, possibly through the inhibition of phosphodiesterases (PDEs), which play a crucial role in regulating neuronal signaling pathways. Such effects could be beneficial in treating neurodegenerative diseases.

Research Findings and Case Studies

StudyFindings
In vitro studies Demonstrated cytotoxic effects on various cancer cell lines, suggesting potential for cancer therapy.
Neuroprotection assays Indicated reduced oxidative stress markers in neuronal cells treated with the compound.
Enzyme inhibition assays Showed significant inhibition of PDE activity, correlating with enhanced cAMP levels in neuronal cells.

Case Study 1: Anticancer Activity

A study published in a peer-reviewed journal reported that a related compound exhibited significant cytotoxicity against breast cancer cells, leading to apoptosis through caspase activation. The structural similarity suggests that this compound may exhibit comparable effects.

Case Study 2: Neuroprotective Effects

Another study focused on the neuroprotective effects of compounds containing dioxidotetrahydrothiophen moieties. Results indicated that these compounds could mitigate neuronal damage induced by oxidative stress, highlighting their potential therapeutic applications in neurodegenerative disorders.

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